N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289021
InChI: InChI=1S/C21H20N6O4S/c1-29-17-6-5-14(10-18(17)30-2)24-19(28)13-32-21-26-25-20(16-11-22-7-8-23-16)27(21)12-15-4-3-9-31-15/h3-11H,12-13H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C21H20N6O4S
Molecular Weight: 452.5 g/mol

N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16289021

Molecular Formula: C21H20N6O4S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H20N6O4S
Molecular Weight 452.5 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H20N6O4S/c1-29-17-6-5-14(10-18(17)30-2)24-19(28)13-32-21-26-25-20(16-11-22-7-8-23-16)27(21)12-15-4-3-9-31-15/h3-11H,12-13H2,1-2H3,(H,24,28)
Standard InChI Key SROFKAZYTBFRPA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)OC

Introduction

N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a triazole ring in this compound is particularly noteworthy as it often enhances the compound's interaction with biological targets.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. The furan-2-ylmethyl and pyrazin-2-yl groups are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the 3,4-dimethoxyphenyl group with the triazole core via an amide bond formation reaction, often facilitated by coupling reagents such as carbodiimides or uronium salts.

Biological Activities and Therapeutic Applications

Triazole derivatives, including this compound, are known for their potential in medicinal chemistry due to their diverse biological activities. These compounds have been explored for antifungal, antibacterial, and anticancer properties. The specific biological activities of N-(3,4-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would require detailed in vitro and in vivo studies to fully elucidate its therapeutic potential.

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